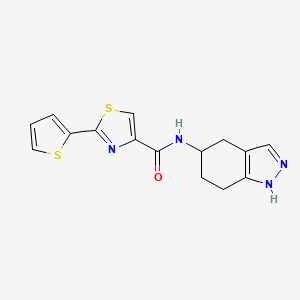

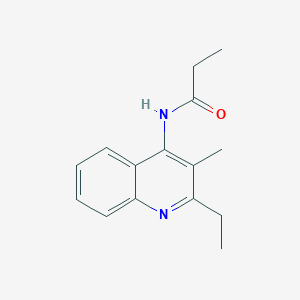

![molecular formula C16H12N2O5 B5571569 4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)

4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of complex organic compounds often involves Michael addition reactions, where Ni(II) complexes play a critical role. Although the direct synthesis of "4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid" is not detailed, analogous processes involving asymmetric synthesis of α-amino acids via Michael addition reactions offer insights into potential synthesis pathways for related compounds (Aceña, Sorochinsky, & Soloshonok, 2014).

Molecular Structure Analysis

Molecular structure analysis is pivotal for understanding the chemical behavior and reactivity of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are typically employed to elucidate structural details. While specific studies on "4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid" are not highlighted, the general approach to analyzing the molecular structure of complex organic compounds involves assessing bond lengths, angles, and conformational flexibility to predict reactivity and interaction with biological molecules.

Chemical Reactions and Properties

The nitrovinyl moiety is known for its high reactivity, making it a cornerstone for exploring novel chemical pathways. Nitro-functionalized analogues of 1,3-butadiene, for instance, demonstrate a wide range of chemical transformations owing to the reactive nature of the nitro group. These transformations are crucial for synthesizing heterocycles that find applications in medicine (Sadowski & Kula, 2024).

Scientific Research Applications

Material Science Applications

Nitroxide compounds have been explored for their unique magnetic properties. For example, β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid demonstrates 1-D Heisenberg antiferromagnetic behavior due to its stacked, intercalated hydrogen-bonded chains, which is pivotal for designing new magnetic materials (Field & Lahti, 2003).

Biochemistry and Peptide Research

In biochemistry, nitroxide spin-labeled compounds like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) have been shown to be effective β-turn and 310/α-helix inducers in peptides. These properties are beneficial for studying peptide structures and functions, offering insights into protein folding and design (Toniolo, Crisma, & Formaggio, 1998).

Environmental Applications

Compounds with nitrophenolic groups have been studied for their transformation in environmental processes. For instance, the transformation of amino acids in heat-activated peroxydisulfate (PDS) oxidation processes leads to the formation of nitrophenolic byproducts, indicating the complexity of nitrogen transformation in natural and engineered environmental systems (Dong et al., 2022).

Photonic and Polymer Applications

Research on azo polymers incorporating nitrophenyl groups reveals insights into photoinduced birefringence and cooperative motion of polar side groups in amorphous polymers. These findings have implications for the development of optical storage materials and photonic devices (Meng et al., 1996).

Chemical Synthesis and Modification

The functionalization of metal-organic frameworks (MOFs) with nitro and other groups allows for tunable properties and post-synthetic modification. This approach is useful for creating materials with specific adsorption, catalytic, or sensing capabilities (Gotthardt et al., 2015).

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it has pharmaceutical potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety . If it has potential industrial applications, future research could focus on scaling up its synthesis and assessing its environmental impact .

properties

IUPAC Name |

(E)-4-[4-(4-nitrophenyl)anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c19-15(9-10-16(20)21)17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18(22)23/h1-10H,(H,17,19)(H,20,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZIPQUZRRJBQQ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-({4'-nitro-[1,1'-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

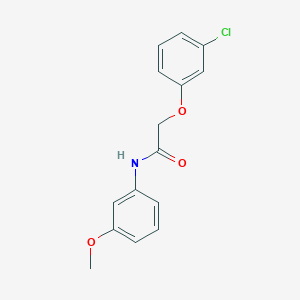

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)

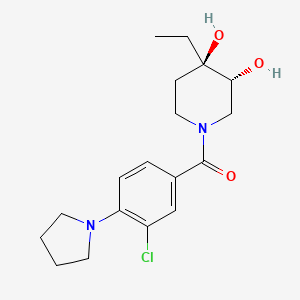

![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)

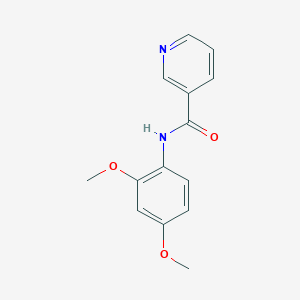

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)

![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)

![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)

![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)

![N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5571587.png)